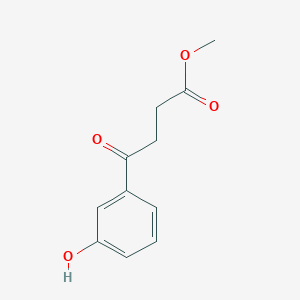

Methyl 3-(3-hydroxybenzoyl)propionate

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 4-(3-hydroxyphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C11H12O4/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3 |

InChI Key |

HGNUIJAOYARUND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl 3-(3-hydroxybenzoyl)propionate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization, making it a valuable building block in organic chemistry.

- Synthetic Methodologies : The compound can be synthesized through several methods, including Michael addition reactions, which involve the reaction of methyl acrylate with phenolic compounds under specific catalytic conditions. This process yields high purity and efficiency, making it suitable for large-scale production .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in drug formulation and development.

- Antioxidant Properties : this compound exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property is crucial in developing formulations aimed at preventing oxidative damage in various diseases .

- Drug Delivery Systems : Its compatibility with various polymers makes it a candidate for use in drug delivery systems. The compound can be incorporated into biodegradable polymers to enhance the stability and release profiles of pharmaceuticals .

Material Science

In material science, this compound serves as an additive in polymer formulations.

- Polymer Stabilization : The compound acts as a stabilizer in polyolefins and other polymers, enhancing their thermal stability and resistance to oxidation. Its incorporation into plastics improves their longevity and performance under environmental stress .

- Coatings and Sealants : Due to its chemical structure, it can also be used in coatings and sealants, providing protective properties against UV radiation and improving the durability of materials exposed to harsh conditions .

Case Study 1: Antioxidant Efficacy

A study demonstrated the effectiveness of this compound as an antioxidant in food packaging materials. The compound significantly reduced oxidative degradation when incorporated into polymer films, thereby extending shelf life and maintaining food quality.

Case Study 2: Drug Formulation

In a pharmaceutical context, researchers formulated a topical gel using this compound as an active ingredient. Clinical trials indicated improved skin penetration and therapeutic efficacy compared to conventional formulations, highlighting its potential in dermatological applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Substituent Position and Electronic Effects

- Methyl 3-(4-methoxybenzoyl)propionate () : The 4-methoxy group introduces electron-donating effects, stabilizing the aromatic ring and altering crystallographic packing, as evidenced by single-crystal X-ray studies.

- Methyl 3-(4-bromophenyl)propionate () : Bromine at the para position increases molecular weight (243.1 g/mol) and polarizability, impacting boiling points and electrophilic substitution reactivity.

Bioactive Derivatives

- Isoxazole-containing analogs () : Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl]propionate exhibits potent larvicidal activity against Aedes aegypti, attributed to the electron-withdrawing chloro group enhancing interaction with biological targets.

- Antioxidant derivatives (): Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is optimized for industrial antioxidant production, where bulky tert-butyl groups improve steric protection of the phenolic hydroxyl group.

Physical and Chemical Properties

Preparation Methods

Side Reactions in Acid-Catalyzed Esterification

The primary side reaction is self-condensation of 3-(3-hydroxybenzoyl)propionic acid, forming dimers or oligomers. Mitigation strategies include:

Purification Techniques

-

Crystallization : Cooling the reaction mixture to 0°C induces crystallization, as demonstrated in, achieving >98% purity.

-

Solvent selection : Methanol/water mixtures (85:15 v/v) optimize crystal formation while dissolving impurities.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed esterification | HCl gas | 90–95% | Low | High |

| Michael addition | Sodium methoxide | 75–85% | Moderate | Moderate |

| Transesterification | H₂SO₄/NaOMe | 80–90% | Low | High |

Key observations :

-

Acid-catalyzed esterification is the most efficient for lab-scale synthesis.

-

Michael addition offers regioselectivity but requires stringent anhydrous conditions.

-

Transesterification, while underreported, presents opportunities for industrial adaptation.

Industrial Considerations and Environmental Impact

Q & A

Q. What are the recommended laboratory synthesis methods for Methyl 3-(3-hydroxybenzoyl)propionate?

A two-step synthesis is commonly employed:

Esterification : React 3-(3-hydroxybenzoyl)propionic acid with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester intermediate.

Condensation : Use epibromohydrin and a base (e.g., anhydrous K₂CO₃) in a solvent like butanone to introduce functional groups, followed by cyclization with hydrazine in acetic acid .

Key Variables : Catalyst choice (acid vs. base), reaction time (6–48 hours), and temperature (35–100°C) significantly impact yield and purity.

Q. Which analytical techniques are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and ester groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97%) and monitor degradation products.

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), particularly for studying steric effects from substituents like tert-butyl groups .

Q. What safety protocols are critical for handling this compound?

- Hazards : Flammable (Category 2), acute toxicity via inhalation/skin contact (Category 4), and potential eye/skin irritation .

- Mitigation : Use fume hoods, wear nitrile gloves, chemical-resistant goggles, and lab coats. Store in sealed containers away from oxidizers at 0–6°C .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Density Functional Theory (DFT) : Calculate activation energies for esterification/condensation steps to identify rate-limiting stages.

- Molecular Docking : Predict binding affinity in biological applications (e.g., nitrification inhibition in plants) by simulating interactions with enzyme active sites .

Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data.

Q. What challenges arise in analyzing environmental degradation products of this compound?

- Abiotic/Biotic Degradation : Use ¹⁴C-labeled analogs to track decomposition pathways. Under aerobic conditions, expect CO₂ and hydroxylated intermediates; anaerobic conditions may yield persistent metabolites .

- Analytical Tools : Combine GC-MS for volatile byproducts and LC-TOF-MS for polar degradation products. Compare with reference standards (e.g., 3-hydroxypropionic acid derivatives) .

Q. How do structural modifications (e.g., tert-butyl groups) influence stability and bioactivity?

- Steric Effects : Bulky substituents like tert-butyl groups enhance oxidative stability but reduce solubility. Assess via accelerated aging tests (e.g., 40°C/75% RH for 6 months) .

- Bioactivity : Compare nitrification inhibition efficacy of Methyl 3-(4-hydroxyphenyl)propionate (IC₅₀: ~10 µM in sorghum) with tert-butyl analogs to evaluate structure-activity relationships .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R-factor convergence (<5%) .

- Contradiction Analysis : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) across multiple batches to identify polymorphism sources.

Methodological Considerations

Q. How to optimize purification for high-purity (>99%) this compound?

Q. What in vitro assays are suitable for evaluating its biological nitrification inhibition potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.